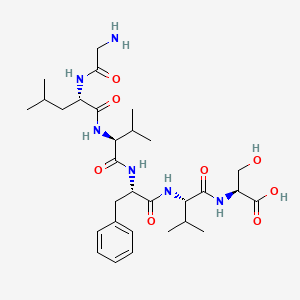
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- is a peptide compound composed of six amino acids: L-serine, glycine, L-leucine, L-valine, L-phenylalanine, and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction can produce smaller peptide fragments.
Aplicaciones Científicas De Investigación
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The peptide can serve as a model compound for developing peptide-based drugs and therapeutic agents.
Industrial Processes: It is utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Serine, glycyl-L-seryl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, glycyl-L-isoleucyl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, glycyl-L-tyrosyl-L-phenylalanyl-L-leucyl-L-valyl-
Uniqueness
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
574750-00-8 |
|---|---|
Fórmula molecular |
C30H48N6O8 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H48N6O8/c1-16(2)12-20(32-23(38)14-31)26(39)35-24(17(3)4)28(41)33-21(13-19-10-8-7-9-11-19)27(40)36-25(18(5)6)29(42)34-22(15-37)30(43)44/h7-11,16-18,20-22,24-25,37H,12-15,31H2,1-6H3,(H,32,38)(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)/t20-,21-,22-,24-,25-/m0/s1 |
Clave InChI |
LVLCTCIHOKFYQH-YNFQPMOCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
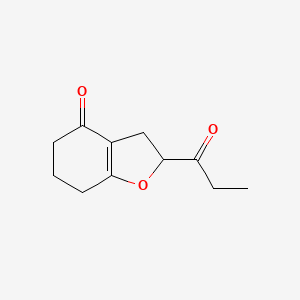
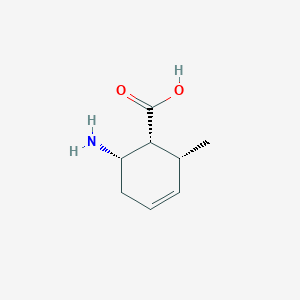
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
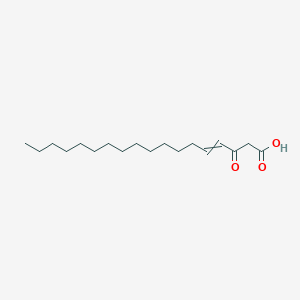
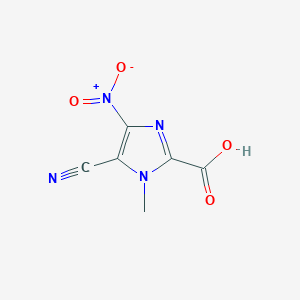
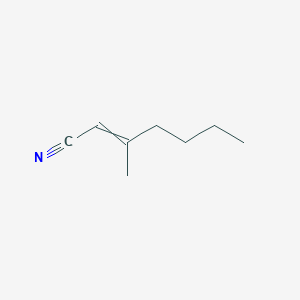
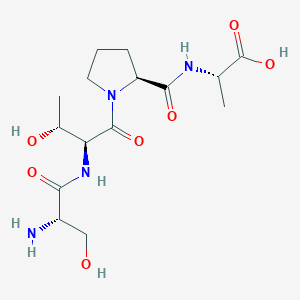
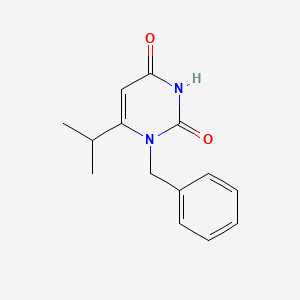
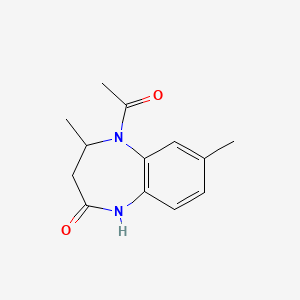
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
